8-Nitrothiochroman-4-one
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Overview
Description
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of 8-nitrothiochroman-4-one. One common approach involves the cyclization of a suitable precursor, typically a substituted benzaldehyde or benzoyl chloride, with a thiol compound under specific reaction conditions. The nitro group is then introduced via nitration.
Industrial Production:: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory using established protocols.
Chemical Reactions Analysis
Reactivity:: 8-Nitrothiochroman-4-one undergoes various chemical reactions, including:
Oxidation: Oxidative processes can modify the thiochromanone ring system.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substituents on the aromatic ring can be replaced by other functional groups.
Thiol Reagents: Used for the initial cyclization step.
Nitric Acid (HNO3): For nitration.
Reducing Agents: To achieve reduction.
Major Products:: The major products depend on the specific reaction conditions and substituents. Reduction may yield 8-aminothiochroman-4-one, while oxidation could lead to sulfoxides or sulfones.
Scientific Research Applications
8-Nitrothiochroman-4-one finds applications in:
Medicinal Chemistry: Researchers explore its potential as an antileishmanial agent.
Biological Studies: Investigated for its effects on cellular processes.
Chemical Biology: Used as a probe in various assays.
Mechanism of Action
The exact mechanism by which 8-nitrothiochroman-4-one exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While 8-nitrothiochroman-4-one is unique in its structure, it shares similarities with other thiochromones and chromones. Further studies can elucidate its distinct features.
Properties
Molecular Formula |
C9H7NO3S |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
8-nitro-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C9H7NO3S/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3H,4-5H2 |
InChI Key |
KJARBDORNNMWKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C1=O)C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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